3-Hydroxymethyl Maraviroc is a derivative of Maraviroc, which is primarily recognized as a CCR5 co-receptor antagonist used in the treatment of HIV-1 infection. This compound has garnered interest due to its potential modifications that may enhance its pharmacological properties. The original Maraviroc compound has a complex structure and is characterized by its ability to inhibit the CCR5 receptor, thus preventing HIV from entering host cells.
3-Hydroxymethyl Maraviroc is synthesized from Maraviroc, which is classified as an antiretroviral medication. It operates by blocking the CCR5 receptor, which is essential for the entry of HIV into cells. The compound is categorized under small molecules with a specific focus on antiviral activity.
The synthesis of 3-Hydroxymethyl Maraviroc involves several steps that modify the original Maraviroc structure to introduce a hydroxymethyl group. The synthesis typically employs various organic reactions including:
The detailed synthetic pathway can be outlined as follows:
The molecular formula for 3-Hydroxymethyl Maraviroc can be derived from that of Maraviroc, with the addition of a hydroxymethyl (-CH2OH) group. The structural representation includes:
The three-dimensional structure can be analyzed using computational chemistry tools, revealing how the hydroxymethyl group affects conformation and interaction with biological targets.
3-Hydroxymethyl Maraviroc undergoes various chemical reactions that are significant for its biological activity:
The kinetics of these reactions can be studied using in vitro assays to determine parameters such as (Michaelis-Menten constant) and (maximum reaction velocity).
3-Hydroxymethyl Maraviroc acts primarily as an antagonist of the CCR5 receptor. The mechanism involves:
This mechanism is supported by pharmacological studies that demonstrate its effectiveness in inhibiting HIV replication in cell cultures.
3-Hydroxymethyl Maraviroc exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves in biological systems and its potential formulation into drug products.
3-Hydroxymethyl Maraviroc holds promise in several scientific applications:
3-Hydroxymethyl Maraviroc (IUPAC name: 4,4-difluoro-N-{(1S)-3-[3-(hydroxymethyl)-3-methyl-5-(propan-2-yl)-4,5-dihydro-1H-imidazol-4-yl]-1-phenylpropyl}cyclohexanecarboxamide) is a monohydroxylated metabolite of the CCR5 antagonist Maraviroc. Its molecular formula is C₂₉H₄₁F₂N₅O₂, with a molecular weight of 529.66 g/mol [1] [2]. The structure retains Maraviroc’s core features—a substituted imidazoline ring, a fluorinated cyclohexane, and a phenylpropyl backbone—but incorporates a hydroxymethyl group (–CH₂OH) at the C3 position of the imidazoline ring. This modification introduces a chiral center, resulting in potential stereoisomers. The parent Maraviroc molecule has three defined stereocenters [(3S,5S,1'S) configuration], suggesting the hydroxymethyl derivative likely inherits this complex stereochemistry, which influences its receptor binding and metabolic stability [8].
Table 1: Molecular Properties of 3-Hydroxymethyl Maraviroc vs. Maraviroc
Property | 3-Hydroxymethyl Maraviroc | Maraviroc |
---|---|---|
Molecular Formula | C₂₉H₄₁F₂N₅O₂ | C₂₉H₄₁F₂N₅O |
Molecular Weight (g/mol) | 529.66 | 513.33 |
Hydrogen Bond Donors | 2 (vs. 1 in Maraviroc) | 1 |
Topological Polar Surface Area (Ų) | ~85 (estimated) | 63.05 |
Key Functional Group | –CH₂OH at C3 | –CH₃ at C3 |
While single-crystal X-ray data for 3-Hydroxymethyl Maraviroc remains unpublished, analogous piperidinone and imidazoline structures provide insight into its solid-state behavior. Crystallographic studies of related compounds (e.g., 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one) reveal that the hydroxymethyl group participates in robust O–H⋯O hydrogen bonds (bond length: ~2.05 Å, angle: 156°) and weaker C–H⋯O interactions [10]. These bonds typically form extended "double-ribbon" networks in the crystal lattice, enhancing stability. For 3-Hydroxymethyl Maraviroc, the hydroxymethyl group is expected to act as both a hydrogen bond donor (via –OH) and acceptor (via ether oxygen), potentially creating intermolecular bridges with carbonyl groups (C=O) of adjacent molecules. The fluorocyclohexyl moiety likely adopts a chair conformation, similar to Maraviroc, with equatorial fluorine atoms minimizing steric strain [7] [8].
The hydroxymethyl group significantly alters physicochemical behavior versus Maraviroc:
Deuterium-labeled analogs like 3-Hydroxymethyl Maraviroc-d₆ (deuterated at methyl/imino groups) are pivotal for tracing metabolic pathways. The kinetic isotope effect (KIE) from deuterium substitution slows CYP450-mediated oxidation, reducing metabolic clearance by 4–6% and extending half-life [3] [4]. This allows precise quantification of metabolite formation in vivo using:
Table 2: Applications of Deuterium-Labeled 3-Hydroxymethyl Maraviroc
Application | Mechanism | Benefit |
---|---|---|
Metabolic Flux Analysis | Tracer incorporation via ²H-glucose/acetate | Quantifies enzymatic turnover rates |
Drug-Drug Interaction Studies | Competitive inhibition of CYP3A4 | Identifies pharmacokinetic risks |
Tissue Distribution Mapping | ²H NMR signal retention in target organs | Non-invasive 3D metabolic imaging |
Label loss due to proton exchange occurs predictably (~15–40% in lactate/glutamate metabolites), enabling correction factors in kinetic models [3] [9]. Late-stage deuteration via hydrogen isotope exchange (HIE) using iridium/ruthenium catalysts allows efficient synthesis with >95% isotopic purity [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7